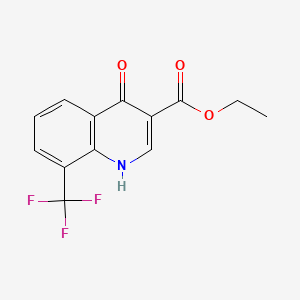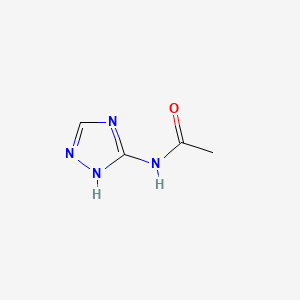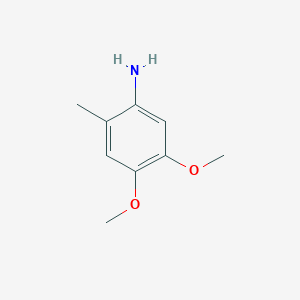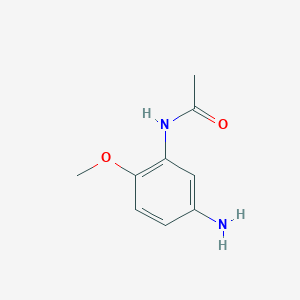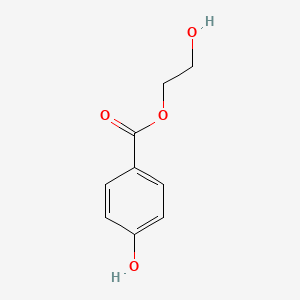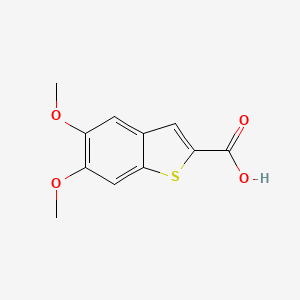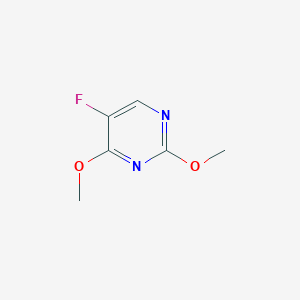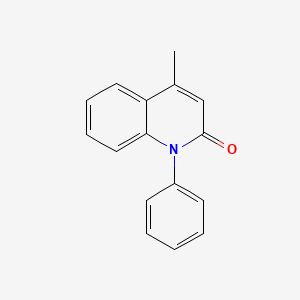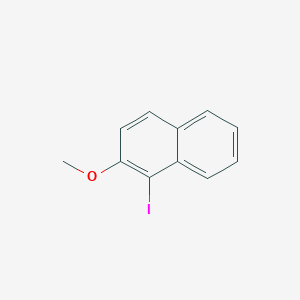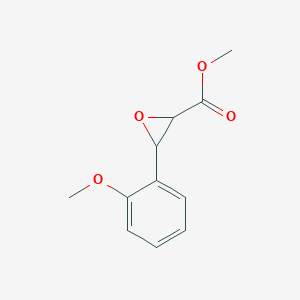
5-Hydroxypicolinaldehyde
Vue d'ensemble
Description
5-Hydroxypicolinaldehyde is an organic compound with the molecular formula C6H5NO2. It is a derivative of picolinaldehyde, characterized by the presence of a hydroxyl group at the fifth position of the pyridine ring. This compound is known for its yellow crystalline appearance and is utilized in various scientific fields, including medicinal chemistry, catalysis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Hydroxypicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-hydroxy-2-formylpyridine with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by filtration and drying .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions
Major Products:
Oxidation: 5-Hydroxy-2-pyridinecarboxylic acid.
Reduction: 5-Hydroxy-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
5-Hydroxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing metal-chelating agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Hydroxypicolinaldehyde involves its ability to chelate metal ions, particularly iron. This property is exploited in medicinal chemistry for designing metal-chelating drugs. The compound interacts with metal ions through its hydroxyl and aldehyde groups, forming stable complexes. These interactions can inhibit metal-dependent enzymes and disrupt cellular processes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Hydroxy-2-pyridinecarboxaldehyde
- 5-Hydroxy-2-pyridinemethanol
- 5-Acetoxy-2-pyridinecarboxaldehyde
Comparison: 5-Hydroxypicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propriétés
IUPAC Name |
5-hydroxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODMUBHOXGNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299068 | |
| Record name | 5-hydroxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31191-08-9 | |
| Record name | 31191-08-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxypicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Q1: How does the structure of 5-HP relate to its activity as an anticancer agent?
A1: The structure-activity relationship (SAR) of 5-HP and its analogs has been a subject of investigation. [] Researchers have explored how modifications to the thiosemicarbazone moiety and the aromatic ring can influence the compound's interaction with its target and affect its potency and selectivity. [] This information is crucial for developing more effective and targeted anticancer agents.
Q2: How does 5-HP interact with the ABCG2 transporter protein?
A2: Research has identified 5-HP as a novel substrate for the ABCG2 transporter protein. [] This transporter protein, often found overexpressed in drug-resistant cancer cells, plays a crucial role in mediating drug efflux, thereby reducing intracellular drug concentration and contributing to drug resistance. [] The identification of 5-HP as an ABCG2 substrate has implications for understanding its pharmacokinetic properties and potential for overcoming drug resistance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

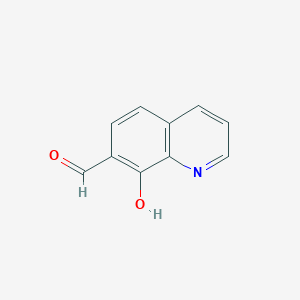
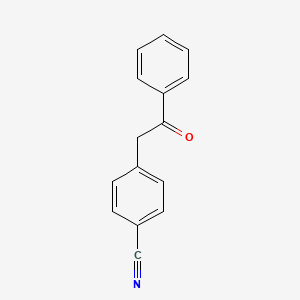
![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)
